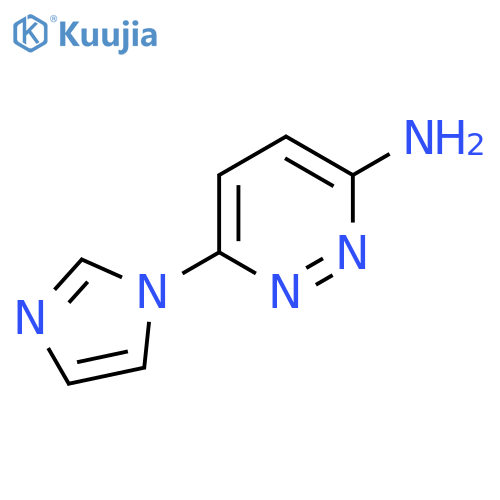Cas no 1314356-16-5 (3-Amino-6-(1-imidazolyl)pyridazine)

1314356-16-5 structure
商品名:3-Amino-6-(1-imidazolyl)pyridazine
CAS番号:1314356-16-5
MF:C7H7N5
メガワット:161.163979768753
MDL:MFCD19543876
CID:5178435
3-Amino-6-(1-imidazolyl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-6-(1-imidazolyl)pyridazine
- SY280875
- 3-Amino-6-(1H-imidazol-1-yl)pyridazine
- 6-(1H-imidazol-1-yl)pyridazin-3-amine
-
- MDL: MFCD19543876
- インチ: 1S/C7H7N5/c8-6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H,(H2,8,10)
- InChIKey: XIKAUIGZYGGGEA-UHFFFAOYSA-N
- ほほえんだ: N1(C=NC=C1)C1=CC=C(N)N=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 151
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 69.6
3-Amino-6-(1-imidazolyl)pyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1186737-0.25g |
3-Amino-6-(1-imidazolyl)pyridazine |
1314356-16-5 | 95% | 0.25g |
$1320 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1186737-0.25g |
3-Amino-6-(1-imidazolyl)pyridazine |
1314356-16-5 | 95% | 0.25g |
$1320 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578367-250mg |
6-(1H-imidazol-1-yl)pyridazin-3-amine |
1314356-16-5 | 98% | 250mg |
¥13680.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1186737-0.25g |
3-Amino-6-(1-imidazolyl)pyridazine |
1314356-16-5 | 95% | 0.25g |
$1320 | 2025-02-20 |
3-Amino-6-(1-imidazolyl)pyridazine 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
1314356-16-5 (3-Amino-6-(1-imidazolyl)pyridazine) 関連製品
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
